molecular formula C10H13NO2 B11819255 2-Isopropoxybenzaldehyde oxime

2-Isopropoxybenzaldehyde oxime

Cat. No.: B11819255
M. Wt: 179.22 g/mol
InChI Key: SGGONDVWPDMQAJ-UHFFFAOYSA-N
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Description

2-Isopropoxybenzaldehyde oxime: is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of a carbon-nitrogen double bond (C=N) with an attached hydroxyl group (OH). This compound is derived from 2-isopropoxybenzaldehyde, where the aldehyde group is converted into an oxime group. Oximes are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isopropoxybenzaldehyde oxime can be synthesized through the reaction of 2-isopropoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs in a solvent such as methanol at room temperature. The general reaction is as follows:

2-Isopropoxybenzaldehyde+Hydroxylamine Hydrochloride2-Isopropoxybenzaldehyde Oxime+HCl\text{2-Isopropoxybenzaldehyde} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} + \text{HCl} 2-Isopropoxybenzaldehyde+Hydroxylamine Hydrochloride→2-Isopropoxybenzaldehyde Oxime+HCl

Industrial Production Methods: Industrial production of oximes often involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the product. Microwave-assisted synthesis and solvent-free conditions have also been explored to improve efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropoxybenzaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: Oximes can be oxidized to form nitroso compounds or nitriles.

    Reduction: Reduction of oximes can yield amines.

    Substitution: Oximes can participate in substitution reactions, such as the Beckmann rearrangement, to form amides or nitriles.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH4) can achieve reduction.

    Substitution: Acidic or basic conditions can facilitate the Beckmann rearrangement.

Major Products Formed:

Scientific Research Applications

2-Isopropoxybenzaldehyde oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isopropoxybenzaldehyde oxime involves its interaction with molecular targets through the oxime group. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. In medicinal chemistry, oximes are known to reactivate acetylcholinesterase (AChE) inhibited by organophosphates, thereby reversing the toxic effects of nerve agents .

Comparison with Similar Compounds

    Benzaldehyde oxime: Similar structure but lacks the isopropoxy group.

    Acetophenone oxime: Contains a methyl group instead of the isopropoxy group.

    2-Hydroxybenzaldehyde oxime: Contains a hydroxyl group instead of the isopropoxy group.

Uniqueness: 2-Isopropoxybenzaldehyde oxime is unique due to the presence of the isopropoxy group, which can influence its reactivity and interaction with other molecules. This structural variation can lead to different physical, chemical, and biological properties compared to other oximes .

Properties

IUPAC Name

N-[(2-propan-2-yloxyphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8(2)13-10-6-4-3-5-9(10)7-11-12/h3-8,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGONDVWPDMQAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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